Ethyl 4-benzyloxazole-5-carboxylate
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Overview
Description
Ethyl 4-benzyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C13H13NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-benzyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication conditions . Another method includes the use of ethyl ester substituted benzoic acid and substituted benzoyl chloride in the presence of POCl3 (phosphorus oxychloride) in 1,4-dioxane at 90°C for 15 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyloxazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Ethyl 4-benzyloxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Analytical Chemistry: It can be used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of ethyl 4-benzyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .
Comparison with Similar Compounds
Ethyl 4-benzyloxazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-benzyloxazole-4-carboxylate
- Ethyl 1,4-diazepane-1-carboxylate
- Ethyl 7-hydroxybenzofuran-5-carboxylate
- Ethyl 2-bromooxazole-4-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 4-benzyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)12-11(14-9-17-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
KUOQAWJIGPKKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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